N-(2-chlorobenzyl)-2-phenylethanamine
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Overview
Description
Benzeneethanamine, N-[(2-chlorophenyl)methyl]- is an organic compound with the molecular formula C16H18ClN. It is a mono-constituent substance that belongs to the class of phenethylamines. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-[(2-chlorophenyl)methyl]- typically involves the reaction of 2-chlorobenzyl chloride with phenethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group .
Industrial Production Methods
Industrial production of Benzeneethanamine, N-[(2-chlorophenyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction is monitored using various analytical techniques to ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-[(2-chlorophenyl)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or alkoxylated derivatives.
Scientific Research Applications
Benzeneethanamine, N-[(2-chlorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and receptor activation .
Comparison with Similar Compounds
Benzeneethanamine, N-[(2-chlorophenyl)methyl]- can be compared with other similar compounds such as:
Phenethylamine: A parent compound with a similar structure but lacking the chlorophenyl group.
N-methylphenethylamine: Similar in structure but with a methyl group attached to the nitrogen atom.
2-Chloro-N-methyl-benzeneethanamine: Similar in structure but with a methyl group attached to the nitrogen atom and a chlorine atom on the benzene ring
These comparisons highlight the unique structural features of Benzeneethanamine, N-[(2-chlorophenyl)methyl]- and its specific interactions with molecular targets, which contribute to its distinct properties and applications.
Properties
CAS No. |
13541-01-0 |
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Molecular Formula |
C15H16ClN |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16ClN/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
InChI Key |
DAOIKMDLNGMJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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